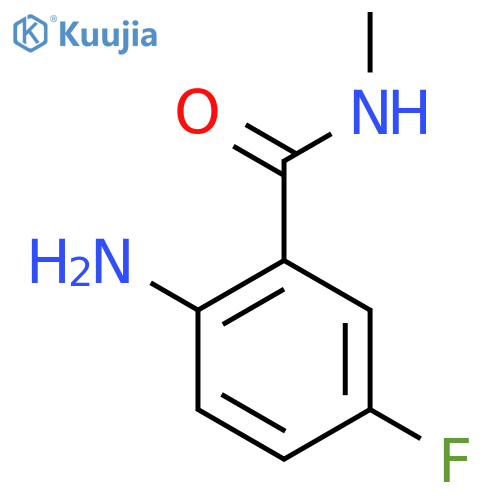

Cas no 773846-62-1 (2-amino-5-fluoro-N-methylbenzamide)

773846-62-1 structure

商品名:2-amino-5-fluoro-N-methylbenzamide

2-amino-5-fluoro-N-methylbenzamide 化学的及び物理的性質

名前と識別子

-

- 2-amino-5-fluoro-N-methylbenzamide

- SCHEMBL690577

- A1-09089

- FS-5789

- AKOS009289710

- WIWCLLBGLNIHMG-UHFFFAOYSA-N

- 773846-62-1

- DB-292822

-

- MDL: MFCD11132594

- インチ: InChI=1S/C8H9FN2O/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3,(H,11,12)

- InChIKey: WIWCLLBGLNIHMG-UHFFFAOYSA-N

- ほほえんだ: CNC(C1=C(N)C=CC(F)=C1)=O

計算された属性

- せいみつぶんしりょう: 168.07

- どういたいしつりょう: 168.07

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.1A^2

- 疎水性パラメータ計算基準値(XlogP): 0.8

2-amino-5-fluoro-N-methylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1256791-25g |

2-amino-5-fluoro-N-methylbenzamide |

773846-62-1 | 98% | 25g |

$3285 | 2024-06-06 | |

| Fluorochem | 061689-250mg |

2-Amino-5-fluoro-N-methylbenzamide |

773846-62-1 | 98% | 250mg |

£86.00 | 2022-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1690621-1g |

2-Amino-5-fluoro-N-methylbenzamide |

773846-62-1 | 98% | 1g |

¥1995.00 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1256791-25g |

2-amino-5-fluoro-N-methylbenzamide |

773846-62-1 | 98% | 25g |

$3475 | 2025-02-26 | |

| A2B Chem LLC | AH53311-1g |

2-Amino-5-fluoro-n-methylbenzamide |

773846-62-1 | 98% | 1g |

$195.00 | 2024-04-19 | |

| 1PlusChem | 1P00G5VJ-25g |

2-amino-5-fluoro-N-methylbenzamide |

773846-62-1 | 95% | 25g |

$2284.00 | 2025-02-27 | |

| eNovation Chemicals LLC | Y1256791-250mg |

2-amino-5-fluoro-N-methylbenzamide |

773846-62-1 | 98% | 250mg |

$255 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1256791-250mg |

2-amino-5-fluoro-N-methylbenzamide |

773846-62-1 | 98% | 250mg |

$255 | 2025-02-26 | |

| Fluorochem | 061689-25g |

2-Amino-5-fluoro-N-methylbenzamide |

773846-62-1 | 98% | 25g |

£1871.00 | 2022-03-01 | |

| eNovation Chemicals LLC | Y1256791-250mg |

2-amino-5-fluoro-N-methylbenzamide |

773846-62-1 | 98% | 250mg |

$245 | 2024-06-06 |

2-amino-5-fluoro-N-methylbenzamide 関連文献

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

2. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

3. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

773846-62-1 (2-amino-5-fluoro-N-methylbenzamide) 関連製品

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬